Cyanuric triazide

Description

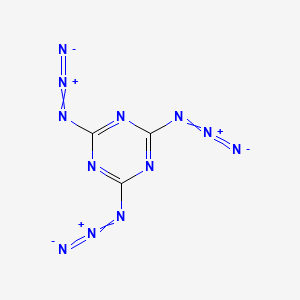

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-triazido-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3N12/c4-13-10-1-7-2(11-14-5)9-3(8-1)12-15-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYMSKUDZIJFKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N=[N+]=[N-])N=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3N12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971806 | |

| Record name | Cyanuric triazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5637-83-2 | |

| Record name | 2,4,6-Triazido-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5637-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanuric triazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005637832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanuric triazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanuric triazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANURIC TRIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5JCR9JM71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies of Cyanuric Triazide

Traditional Synthetic Pathways

The foundational methods for synthesizing cyanuric triazide were established in the early 20th century and primarily involve nucleophilic substitution or diazotization reactions.

The most prevalent and convenient method for preparing this compound is the nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with an azide (B81097) salt. wikipedia.orgrsc.org This reaction involves the stepwise replacement of the three chlorine atoms on the triazine ring with azide groups. rsc.orgthieme-connect.de

The synthesis is typically carried out by reacting cyanuric chloride with an excess of sodium azide. wikipedia.org Various solvents can be employed, with aqueous acetone (B3395972) being common. mdpi.comuniversci.comdtic.miluniversci.com The reaction can proceed at room temperature or with gentle heating to increase the rate. mdpi.comuniversci.com For instance, one procedure involves dissolving sodium azide in water, adding acetone, heating the solution to around 45-50°C, and then introducing cyanuric chloride. universci.comuniversci.comsciencemadness.org The product, this compound, precipitates from the solution as a white solid and can be purified by recrystallization. wikipedia.orgsciencemadness.org This method is known for its high efficiency, often achieving nearly quantitative yields. mdpi.comresearchgate.netrsc.org Other solvents like acetonitrile (B52724) have also been successfully used. universci.com

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Cyanuric Chloride | Sodium Azide | Aqueous Acetone | Room Temperature | ~ quantitative | mdpi.com |

| Cyanuric Chloride | Sodium Azide | Aqueous Acetone | 50°C | Not specified | universci.comuniversci.com |

| Cyanuric Chloride | Sodium Azide | Acetone | 45°C | 83% | sciencemadness.org |

| Cyanuric Chloride | Sodium Azide | Acetone (reflux) | Reflux (48h) | Not specified | aip.orgaip.org |

Historically, the first synthesis of this compound was achieved by H. Finger in 1907 through a diazotization reaction. mdpi.comresearchgate.net This pathway involves the diazotization of 2,4,6-trihydrazino-1,3,5-triazine (cyanuric trihydrazide) with sodium nitrite (B80452) (NaNO₂) in an acidic medium. mdpi.comresearchgate.net While this method established the existence and initial preparation of the compound, it is generally considered less convenient than the nucleophilic substitution of cyanuric chloride. mdpi.comsciencemadness.org

Advanced and Scalable Synthesis Techniques

Given the hazardous nature of this compound, research has focused on developing safer and more controlled synthesis methods, particularly for larger-scale production.

Flow chemistry has emerged as a significantly safer and more scalable method for producing high-energy materials like this compound. researchgate.netiitb.ac.in This approach involves pumping the reactants through a continuous reactor system, which offers superior control over reaction parameters and minimizes the volume of hazardous material present at any given moment. researchgate.netiitb.ac.in

A process for synthesizing this compound via the azidation of cyanuric chloride has been successfully developed and scaled up to the multi-gram level using an automated flow reactor. researchgate.netdntb.gov.ua This method achieves high yields (>95%) with very short reaction times, on the order of 30 seconds. researchgate.netdntb.gov.ua The continuous flow process is considered inherently safer and more efficient than traditional batch synthesis, making it suitable for producing gram to kilogram quantities under industry-relevant conditions. iitb.ac.indntb.gov.ua

The sensitivity and performance of energetic materials are heavily influenced by their crystal morphology and particle size. bibliotekanauki.pl this compound synthesized by conventional precipitation methods often forms long, sharp-edged, or agglomerated crystals, which are highly sensitive and not ideal for practical applications. bibliotekanauki.pl

To address this, emulsion crystallization has been reported as a method to produce uniformly shaped and sized particles of this compound. bibliotekanauki.pl In this technique, the crystallization occurs within an emulsion, leading to the formation of free-flowing, nearly spherical or cubic/diamond-shaped crystals with smooth surfaces. bibliotekanauki.pl These particles exhibit improved characteristics compared to those from crash precipitation, including a higher bulk density and enhanced thermal stability, with a decomposition temperature of 219.0°C compared to less than 190°C for precipitated crystals. bibliotekanauki.pl This control over particle characteristics is crucial for improving the safety and handling of the material for use in initiating devices. bibliotekanauki.pl

| Crystallization Method | Morphology | Mean Particle Size | Bulk Density | Decomposition Temp. (DSC) | Reference |

|---|---|---|---|---|---|

| Crash Precipitation | Fine, agglomerated crystals | Wide range (10-1000 µm) | 0.780 g/cm³ | <190 °C | bibliotekanauki.pl |

| Emulsion Crystallization | Free-flowing, cubic/diamond shaped | 80.2 µm (narrow range 20-200 µm) | 0.920 g/cm³ | 219.0 °C | bibliotekanauki.pl |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound aligns with several green chemistry principles, primarily due to its composition and the efficiency of its primary production route. As a metal-free organic compound, it is considered an environmentally friendly or "green" primary explosive, offering an alternative to traditional lead-based initiators. wikipedia.orgrsc.org

The dominant synthetic pathway, nucleophilic substitution of cyanuric chloride, is a high-yield, single-step transformation from inexpensive, commercially available starting materials, which is a hallmark of an efficient and atom-economical process. rsc.org Furthermore, the development of flow chemistry for its production directly addresses key green engineering principles by enhancing process safety and control, thereby reducing the risk of accidental explosions and exposure. researchgate.netiitb.ac.in The ability to perform the synthesis under mild conditions, such as room temperature, also contributes to a lower energy footprint. mdpi.com

Molecular and Crystal Structure of Cyanuric Triazide

Fundamental Molecular Geometry and Symmetry

The molecular architecture of cyanuric triazide is characterized by a central 1,3,5-triazine (B166579) ring to which three azide (B81097) (-N₃) groups are attached. The molecule adopts a planar triskelion conformation, where the triazine ring lies in a plane, and the azide groups radiate outwards from it. This arrangement imparts a high degree of symmetry to the molecule, classifying it under the molecular point group C₃<0xE2><0x82><0x95> wikipedia.orgsmolecule.commdpi.comsemanticscholar.org. The molecule possesses a three-fold axis of rotation, contributing to its symmetrical appearance smolecule.com. While the azide groups themselves are generally linear, in the crystal lattice, they can exhibit slight deviations from perfect linearity due to intermolecular forces caltech.edu.

The 1,3,5-triazine ring itself is composed of alternating carbon and nitrogen atoms, with reported C–N bond lengths ranging from 1.334 to 1.336 Å wikipedia.org. The distances from the center of the ring to the ring carbon atoms are approximately 1.286 Å, and to the ring nitrogen atoms, approximately 1.379 Å wikipedia.org. The azide groups are attached to the carbon atoms of the triazine ring via single bonds, with an interatomic distance of approximately 1.399 Å wikipedia.org.

Within the azide group (-N=N⁺=N⁻), the bonds exhibit characteristics of partial double bond character. The Nα–Nβ bond (where Nα is bonded to the carbon of the triazine ring) is longer than the Nβ–Nγ bond, suggesting a degree of π-bond localization. Specifically, the Nβ–Nγ bond distance is reported as 1.1156 Å, indicative of a strong bond with a bond order of approximately 2.5. The Nα–Nβ bond distance is longer, at 1.2658 Å, with a bond order around 1.5 mdpi.com. The angle formed by the carbon atom and the two terminal nitrogen atoms of the azide group (C–Nα–Nβ) is approximately 112.5°, while the internal angle of the azide group (Nα–Nβ–Nγ) is slightly bent, approximately 172.0° mdpi.com. These values reflect the electronic distribution and bonding within the azide moiety.

Table 1: Molecular Geometry and Bond Parameters of this compound

| Parameter | Value(s) | Citation(s) |

| Molecular Formula | C₃N₁₂ | wikipedia.orgsmolecule.comnih.govepa.govncats.io |

| Molar Mass | 204.117 g/mol | wikipedia.orgsmolecule.comnih.govepa.govncats.io |

| Molecular Geometry | Planar Triskelion | wikipedia.orgsmolecule.commdpi.comsemanticscholar.org |

| Molecular Point Group | C₃<0xE2><0x82><0x95> | wikipedia.orgsmolecule.commdpi.comsemanticscholar.org |

| Triazine C–N bond | 1.334–1.336 Å | wikipedia.org |

| Ring C to center | 1.286 Å | wikipedia.org |

| Ring N to center | 1.379 Å | wikipedia.org |

| C–N (azide to ring) | 1.399 Å | wikipedia.org |

| Azide Nβ–Nγ bond | 1.1156 Å | mdpi.com |

| Azide Nα–Nβ bond | 1.2658 Å | mdpi.com |

| C–Nα–Nβ angle | 112.5° | mdpi.com |

| Nα–Nβ–Nγ angle | ~172.0° (slightly bent) | mdpi.com |

| Azide deviation from linearity | ~8° | caltech.edu |

Crystallographic Analysis of this compound

The crystal structure of this compound has been a subject of investigation using single-crystal X-ray diffraction for many decades, dating back to early studies by Sutton, Bragg, and Hughes semanticscholar.orgroyalsocietypublishing.orgresearchgate.net. These studies have been crucial in confirming the molecular structure and determining its arrangement within the crystal lattice. More recent studies have continued to refine understanding, sometimes in the context of cocrystals or under varying conditions nih.govrsc.orgrsc.orgbibliotekanauki.pl. These diffraction studies provide detailed information about the precise positions of atoms in the crystal, allowing for the calculation of bond lengths, bond angles, and unit cell parameters.

This compound crystallizes in a hexagonal system researchgate.netaip.org. Early investigations identified the space group as P3̄ (or H6₃/m) researchgate.netaip.org. The unit cell parameters determined for this hexagonal structure are approximately:

a-axis: 8.70 Å researchgate.net

c-axis: 5.98 Å researchgate.net The unit cell contains two molecules of this compound (Z=2) researchgate.netaip.org. The Cambridge Crystallographic Data Centre (CCDC) number associated with its crystal structure is 102717 nih.gov.

Table 2: Crystallographic Data of this compound

| Parameter | Value(s) | Citation(s) |

| Crystal System | Hexagonal | researchgate.netaip.org |

| Space Group | P3̄ (or H6₃/m) | researchgate.netaip.org |

| Unit Cell Parameter 'a' | 8.70 Å | researchgate.net |

| Unit Cell Parameter 'c' | 5.98 Å | researchgate.net |

| Molecules per unit cell (Z) | 2 | researchgate.netaip.org |

| CCDC Number | 102717 | nih.gov |

In the solid state, this compound molecules are arranged in a specific packing that is influenced by intermolecular forces. While specific detailed analyses of intermolecular interactions within pure this compound are less prominently detailed in the provided search results compared to its molecular geometry, studies on related energetic materials and cocrystals highlight the importance of these forces rsc.orgacs.org. These interactions, which can include van der Waals forces and possibly weak hydrogen bonding or π-π stacking interactions, collectively contribute to the material's bulk properties, including its sensitivity and thermal stability acs.org. Early crystallographic studies noted intermolecular distances less than 3.5 Å, indicating close packing caltech.edu. Under high pressure, these intermolecular interactions play a crucial role in the material's response, potentially leading to phase transitions or chemical reactions aip.orgacs.orguwo.ca.

Compound Name Table:

| Common Name | IUPAC Name | Synonyms / Other Identifiers |

| This compound | 2,4,6-triazido-1,3,5-triazine | TATA cpd nih.gov, NSC 518308 nih.gov |

Polymorphism and Crystalline Forms

While the primary crystalline form described is hexagonal, investigations into this compound under extreme conditions, such as high pressure, have revealed the potential for phase transitions and the formation of different crystalline structures. Studies involving compression in diamond anvil cells have shown pressure-induced phase transitions occurring within specific pressure ranges researchgate.netaip.orgbac-lac.gc.ca. For instance, a phase transition has been identified between 29.8 and 30.7 GPa, detectable through X-ray diffraction, Raman, and infrared spectroscopy researchgate.netaip.orgresearchgate.net. Theoretical calculations also predict high-pressure phase transitions, including the transformation to a nitrogen-rich C₃N₁₂ solid under elevated pressure and temperature aip.orgresearchgate.net. These transitions suggest that this compound can exhibit different crystalline forms or structural arrangements under varying pressure conditions, a phenomenon related to polymorphism.

Table 4: High-Pressure Phase Transitions in this compound

| Transition Pressure Range (GPa) | Observed Techniques | Source |

| 29.8 – 30.7 | X-ray diffraction, Raman, Infrared spectroscopy | researchgate.netaip.orgresearchgate.net |

| Predicted transitions | First-principles theory calculations | aip.orgresearchgate.net |

Electronic Structure and Bonding in Cyanuric Triazide

Electron Density Distribution and Electrostatic Potential MappingElectron density distribution maps for this compound reveal concentrated regions of electron density primarily around the nitrogen atoms. This distribution reflects the higher electronegativity of nitrogen and the presence of lone pairs of electrons. Electrostatic potential mapping of the molecular surface further delineates these electronic characteristics, showing areas of significant negative electrostatic potential, typically associated with the nitrogen atoms of both the triazine ring and the azido groups. Conversely, regions of positive electrostatic potential are generally observed on the carbon atoms of the triazine ring.

Compound List:

this compound

Reactivity and Reaction Mechanisms of Cyanuric Triazide

Thermal Decomposition Pathways

The thermal decomposition of cyanuric triazide is a significant aspect of its reactivity, leading to energetic release and the generation of specific products. While stable under ambient conditions, the compound is known to decompose violently when subjected to mechanical stress or elevated temperatures wikipedia.org.

Formation of Nitrene Intermediates

During thermal decomposition, this compound is capable of generating high-energy nitrene intermediates nsmsi.ir. The initial step in this process typically involves the cleavage of nitrogen molecules from the azide (B81097) functional groups researchgate.netresearchgate.net. This is subsequently followed by further chemical reactions that lead to the formation of more complex molecular structures.

Generation of Nitrogen Gas and Cyanogen (B1215507)

Nitrogen gas (N2) is identified as the sole gaseous product resulting from the thermal decomposition of this compound researchgate.netresearchgate.net. In scenarios involving an explosion under vacuum, the decomposition has also been reported to yield molecular nitrogen along with cyanogen nsmsi.ir.

Role of Condensed Residue in Decomposition

The solid residue formed after the thermal decomposition of this compound provides critical information regarding the reaction pathway. Specifically, when decomposition occurs in a molten state, the residue indicates that nitrogen molecules are eliminated from the azide groups in the initial phase. Subsequent reactions then lead to the creation of planar networks that feature polyconjugated bonds between carbon and nitrogen atoms researchgate.netresearchgate.net.

Kinetic and Activation Parameters of Thermal Decomposition

The kinetic and activation parameters governing the thermal decomposition of this compound have been quantified for both melt and solution phases, offering insight into the reaction rates and mechanisms.

| Decomposition Medium | Pre-exponential Factor (A) | Activation Energy (Ea) | Notes |

| Solution | 1012.8 s-1 researchgate.netresearchgate.net | 34100 cal/mol researchgate.netresearchgate.net | These values are characteristic of the thermal decomposition processes observed in most organic azides. |

| Melt | 1017.4 s-1 researchgate.net | 42300 cal/mol researchgate.net | The exceptionally high effective parameters observed in the melt are attributed to a polymerization (polycondensation) mechanism that forms two-dimensional networks during the rate-determining stage. |

The notable disparities in these parameters between the melt and solution phases suggest a shift in the decomposition mechanism, with the melt phase potentially involving polymerization or polycondensation processes researchgate.net. The inherent sensitivity of this compound to impact has been linked to its kinetic characteristics researchgate.net.

Photochemical Reactions

This compound is also susceptible to photochemical transformations, particularly when exposed to ultraviolet (UV) radiation. These reactions are of significant interest due to their role in generating high-spin nitrene species.

Stepwise Generation of Nitrenes, Dinitrenes, and Trinitrenes

Studies involving the matrix photolysis of this compound have revealed the sequential generation of reactive intermediates, including mononitrenes, dinitrenes, and trinitrenes researchgate.netacs.orgfigshare.com. These species are typically identified through analytical techniques such as matrix infrared (IR) spectroscopy and electron paramagnetic resonance (EPR) spectroscopy researchgate.netacs.orgfigshare.com. Research has confirmed the formation of 2,4,6-trinitreno-1,3,5-triazine, which exhibits a septet ground state researchgate.netacs.orgfigshare.com. This trinitrene intermediate is photochemically labile and can further decompose into molecules like NCN upon continued photoirradiation researchgate.netacs.orgfigshare.com. Other intermediates identified during the photolysis process include nitrenes such as NCN and NNC, as well as the carbene NCCCN researchgate.netmdpi.com.

Formation of Carbon Nitrides and Nanotubes

The thermal decomposition of this compound can lead to the formation of carbon nitride materials and nanotubes. This process typically involves high temperatures, where the molecule breaks down, releasing nitrogen gas and rearranging its carbon and nitrogen atoms into more stable structures. Research has indicated that reactive intermediates, such as nitrenes and carbenes, generated during the photolysis or thermal decomposition of this compound, contribute to the formation of carbon nitrides and carbon nanotubes mdpi.comresearchgate.netntrem.comslideshare.net. The specific conditions of decomposition, such as temperature and atmosphere, influence the morphology and structure of the resulting carbon nitride materials.

Nucleophilic Substitution Reactions

This compound undergoes nucleophilic substitution reactions where the azide groups can be replaced by other functional groups.

Hydrolysis to Cyanuric Acid

Upon heating in aqueous solutions, particularly under alkaline conditions, this compound readily hydrolyzes to form cyanuric acid mdpi.comresearchgate.netscience.gov. This reaction involves the replacement of the azide groups with hydroxyl groups, ultimately yielding the stable triazine-2,4,6-trione structure of cyanuric acid. Early studies demonstrated that heating this compound in 0.1 M sodium hydroxide (B78521) solutions at 50 °C results in rapid hydrolysis mdpi.comresearchgate.net.

Reaction with Gaseous Ammonia to Form Aminodiazides

This compound reacts with gaseous ammonia, undergoing a nucleophilic substitution where an azide group is replaced by an amino group. This reaction yields aminodiazides in almost quantitative yields mdpi.comresearchgate.net. The process can be formally described as the substitution of an azido (B1232118) group by an amino group. This reactivity extends to reactions with various alkyl amines, which also produce aminodiazides in high yields mdpi.comresearchgate.net.

Table 1: Reactions of this compound with Amines

| Reactant | Product | Yield | Reference |

|---|---|---|---|

| Gaseous Ammonia | Aminodiazide | Quantitative | mdpi.comresearchgate.net |

Reduction with Gaseous Hydrogen Sulfide (B99878) to Melamine (B1676169)

The reduction of this compound with gaseous hydrogen sulfide leads to the formation of melamine mdpi.comresearchgate.netresearchgate.netsmolecule.com. This reaction involves the transformation of the azide groups into amino groups, resulting in the highly stable melamine molecule (1,3,5-triazine-2,4,6-triamine).

Reactions with Organometallic Reagents

This compound exhibits reactivity towards organometallic reagents, particularly Grignard reagents.

Grignard Reactions to Form Tris-triazenes

Reactions of this compound with Grignard reagents have been investigated, with reports suggesting the formation of tris-triazenes dtic.mil. Grignard reagents, being strong nucleophiles and bases, can react with the electrophilic centers of the triazine ring or the azide groups. While specific details on the mechanism and product characterization of tris-triazene formation are less extensively detailed in the provided snippets compared to other reactions, the general reactivity of cyanuric chloride with Grignard reagents to replace chlorine atoms is noted, suggesting potential for similar transformations with the azide derivatives dtic.mil.

Transition Metal Mediated Transformations

This compound exhibits remarkable reactivity with a variety of transition metal precursors. These interactions typically lead to the extrusion of molecular nitrogen (N₂) and a significant rearrangement of the organic ligand framework nih.govrsc.orgrsc.orgresearchgate.netresearchgate.netdntb.gov.uansf.gov. This class of reactions represents a novel pathway for transforming the s-triazine core into more complex nitrogen-rich heterocyclic systems.

The general reaction involves the coordination of this compound to a transition metal center, followed by a reduction process. This reduction is often a two-electron event that facilitates the extrusion of N₂ and initiates a cascade of rearrangements rsc.orgresearchgate.netnsf.gov. The outcome is the formation of a new, highly coordinated ligand system, often involving the creation of multiple five-membered heterocyclic rings.

Table 1: Transition Metal-Mediated Transformations of this compound

| Transition Metal Precursor | General Reaction Conditions | Key Transformation Observed | Resulting Ligand System | Product Type | Citation(s) |

| Mn(NR₂)₂(THF)₂ (R=SiMe₃) | THF, followed by addition of tBuNH₂, then pyridine/acetonitrile (B52724) | N₂ extrusion, cleavage of s-triazine ring, reduction, rearrangement | N-(1′H-[1,5′-bitetrazol]-5-yl)methanediiminate (biTzI²⁻) | Dimeric manganese complex, e.g., [Mn(biTzI)]₂Py₆ | nih.govrsc.orgnsf.gov |

| Fe(NR₂)₂(THF)₂ | Pentane, then pyridine/acetonitrile | N₂ extrusion, cleavage of s-triazine ring, reduction, rearrangement | N-(1′H-[1,5′-bitetrazol]-5-yl)methanediiminate (biTzI²⁻) | Dimeric iron complex, e.g., [Fe(biTzI)]₂Py₆ | rsc.orgnsf.gov |

| Zn, Cu, Ni precursors | Varied, often in the presence of pyridine | N₂ extrusion, cleavage of s-triazine ring, reduction, rearrangement | N-(1′H-[1,5′-bitetrazol]-5-yl)methanediiminate (biTzI²⁻) | Dimeric metal complexes, e.g., [M(biTzI)]₂Py₆ | nih.govrsc.orgrsc.orgresearchgate.netresearchgate.netnsf.gov |

| 4CuPF₆ | Not fully detailed, but leads to Cu(II) state | N₂ extrusion, reduction of ligand, cleavage of s-triazine ring, formation of biTzI²⁻ | N-(1′H-[1,5′-bitetrazol]-5-yl)methanediiminate (biTzI²⁻) | Copper complex | rsc.org |

N₂ Extrusion and Ligand Rearrangements

A hallmark of the transition metal-mediated reactions of this compound is the extrusion of molecular nitrogen (N₂). This process is often coupled with a profound rearrangement of the triazine framework. Mechanistic studies suggest that the initial interaction with the metal center can lead to a diazidotriazeneylnitrene species, which then undergoes a two-electron reduction. This reduction is crucial for initiating the subsequent rearrangement, which involves the cleavage of the original s-triazine ring nih.govrsc.orgrsc.orgresearchgate.netnsf.gov. Theoretical calculations indicate that a pathway involving a two-electron reduction preceding N₂ elimination and nitrene intermediate rearrangement is the most energetically favorable researchgate.net. These rearrangements are complex, leading to the formation of new, stable heterocyclic structures.

Cleavage of the s-Triazine Aromatic Ring

A particularly noteworthy aspect of these transformations is the cleavage of the six-membered aromatic s-triazine ring of this compound nih.govrsc.orgrsc.orgresearchgate.netnsf.govrsc.org. This is an exceptionally rare phenomenon in organic chemistry, typically discussed in contexts such as enzymatic reactions nih.gov. In the case of this compound reacting with transition metals, the N₂ extrusion and reduction trigger a cascade that breaks the aromaticity of the triazine core. This ring-opening event is a critical step that allows for the subsequent formation of new, more complex heterocyclic systems.

Formation of Bitetrazolylmethanediiminate Ligands

The ultimate product of many transition metal-mediated reactions of this compound is the formation of the N-(1′H-[1,5′-bitetrazol]-5-yl)methanediiminate (biTzI²⁻) ligand nih.govrsc.orgrsc.orgresearchgate.netresearchgate.netdntb.gov.uansf.govrsc.org. This dianionic ligand is characterized by its asymmetrically linked bitetrazole nucleus, which arises from the rearrangement and cyclization processes involving the original azide groups and cleaved triazine fragments nih.govresearchgate.netrsc.org. The biTzI²⁻ ligand then coordinates to the metal center, often leading to dimeric complexes, such as [M(biTzI)]₂Py₆, where M represents various transition metals like manganese, iron, zinc, copper, or nickel, and Py denotes pyridine, which frequently acts as a capping ligand nih.govrsc.orgrsc.orgresearchgate.netresearchgate.netnsf.gov.

Staudinger-Meyer Reaction and Tetrazole Formation

The Staudinger reaction, broadly defined as the reaction of an organic azide with a phosphine (B1218219) or phosphite, is a fundamental transformation in organic chemistry. The Staudinger-Meyer reaction specifically refers to the formation of tetrazoles from azides via this pathway mdpi.comresearchgate.netcolab.ws. While extensive research has focused on the transition metal-mediated pathways of this compound, its reactivity in Staudinger-type reactions leading to tetrazoles has also been explored.

Early investigations into the reaction of this compound with triphenylphosphine, a classic Staudinger reagent, indicated the formation of products that were initially misassigned. More recent analyses have identified these products as tetrazole derivatives, specifically tetrazole 13, suggesting that this compound can indeed undergo transformations leading to tetrazole ring systems under these conditions mdpi.comresearchgate.net. This highlights the potential for utilizing phosphine-mediated reactions to convert the azide functionalities of this compound into the more stable tetrazole rings.

Computational Chemistry and Theoretical Modeling

Solvation Effects on Reaction Thermodynamics

The influence of the surrounding solvent environment on the thermodynamics of chemical reactions is a critical aspect of understanding molecular behavior, particularly for energetic materials like Cyanuric triazide. Studies employing computational chemistry and theoretical modeling have been instrumental in elucidating these effects. Specifically, research has focused on calculating the thermodynamic parameters associated with the decomposition reactions of this compound in both the gas phase and various solution environments.

Computational Methodology and Scope

Investigations into the solvation effects on the reaction thermodynamics of this compound typically utilize advanced quantum chemical methods. One such study employed Density Functional Theory (DFT) with the B3LYP/6-311++G(2d,p) level of theory to perform a comprehensive thermodynamic analysis of this compound's decomposition pathways nsmsi.ir. This methodology allows for the calculation of key thermodynamic constants, including total energy, internal energy, enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) nsmsi.ir. The research extended these calculations to include a range of solvents with varying polarities, alongside an examination of the impact of temperature on these thermodynamic properties nsmsi.ir.

Influence of Solvents on Decomposition Pathways

This compound is known to undergo decomposition reactions, yielding high-energy nitrene intermediates or breaking down into molecular nitrogen and cyanogen (B1215507) nsmsi.irwikipedia.org. The thermodynamic favorability and spontaneity of these processes are significantly modulated by the solvent. The DFT calculations revealed that while the decomposition reactions leading to nitrene intermediates are generally endothermic, the decomposition pathway yielding cyanogen is highly exothermic nsmsi.ir. Across all investigated reactions, there is a consistent trend of increasing entropy, indicating an increase in disorder, and a decrease in Gibbs free energy, signifying spontaneous progression nsmsi.ir. Furthermore, the Gibbs free energy for these reactions was found to decrease with increasing temperature, suggesting that higher temperatures promote reaction advancement nsmsi.ir. The specific choice of solvent, characterized by its polarity and other properties, directly influences these thermodynamic outcomes by altering solute-solute and solute-solvent interactions.

Illustrative Data on Solvation Effects

While the precise numerical values for each solvent were not detailed in the provided snippets, the research methodology involved quantifying the impact of different solvent environments on the thermodynamic parameters of this compound's decomposition. The table below illustrates the types of data that would be presented in such a detailed study, highlighting how solvation can alter key thermodynamic descriptors.

| Parameter | Gas Phase | Polar Protic Solvent (e.g., Water) | Polar Aprotic Solvent (e.g., DMF) | Nonpolar Solvent (e.g., Hexane) |

| Reaction Type | Decomposition to Nitrene Intermediates | |||

| ΔH (kJ/mol) | Endothermic (e.g., +X) | Influenced by specific solvent interactions | Influenced by specific solvent interactions | Influenced by specific solvent interactions |

| ΔS (J/mol·K) | Increasing (e.g., +Y) | Influenced by solvent ordering | Influenced by solvent ordering | Influenced by solvent ordering |

| ΔG (kJ/mol) | Spontaneous (e.g., -Z) | Significantly affected by solvation energy | Significantly affected by solvation energy | Significantly affected by solvation energy |

| Reaction Type | Decomposition to Cyanogen | |||

| ΔH (kJ/mol) | Exothermic (e.g., -A) | Influenced by specific solvent interactions | Influenced by specific solvent interactions | Influenced by specific solvent interactions |

| ΔS (J/mol·K) | Increasing (e.g., +B) | Influenced by solvent ordering | Influenced by solvent ordering | Influenced by solvent ordering |

| ΔG (kJ/mol) | Spontaneous (e.g., -C) | Significantly affected by solvation energy | Significantly affected by solvation energy | Significantly affected by solvation energy |

Note: The values (X, Y, Z, A, B, C) represent illustrative thermodynamic changes and are not derived from specific numerical data in the provided sources. The table serves to demonstrate the nature of data analyzed in studies investigating solvation effects on reaction thermodynamics.

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In cyanuric triazide (C₃N₁₂), the most prominent features in the IR spectrum are associated with the azide (B81097) (-N₃) groups. The analysis of crystalline this compound reveals characteristic strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the azide functional group. mdpi.com

Studies have identified four strong bands at 2192, 2158, 2115, and 1198 cm⁻¹ in the IR spectrum of this compound. mdpi.com The bands at higher wavenumbers are attributed to the asymmetric stretching (νₐₛ) of the N₃ group, while the lower frequency band is related to the symmetric stretching (νₛ). The presence of multiple bands for the azide stretch suggests that the azide groups may not be entirely equivalent in the crystalline environment.

Pressure-dependent FTIR studies have been instrumental in understanding the structural stability and phase transitions of this compound. When subjected to high pressure, the compound undergoes a phase transition, which is detectable by changes in the vibrational modes. aip.orgresearchgate.net For instance, results from infrared spectroscopy carried out up to 40.5 GPa suggest the formation of a high-pressure phase consisting of a lattice built from tri-tetrazole molecular units. aip.orgresearchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

| 2192 | Azide Asymmetric Stretch (νₐₛ) | mdpi.com |

| 2158 | Azide Asymmetric Stretch (νₐₛ) | mdpi.com |

| 2115 | Azide Asymmetric Stretch (νₐₛ) | mdpi.com |

| 1198 | Azide Symmetric Stretch (νₛ) | mdpi.com |

Raman spectroscopy is a complementary technique to FTIR that is particularly useful for studying the solid-state structure and mechanistic transformations of materials. It has been employed to investigate this compound under extreme conditions of pressure. aip.orguwo.ca The Raman spectrum of solid this compound has been measured at both low (77 K) and ambient (313 K) temperatures. researchgate.net

High-pressure Raman studies, often conducted in a diamond anvil cell, have provided crucial evidence for a structural phase transition in this compound. aip.org As the pressure is increased, shifts in the Raman-active vibrational modes are observed. A significant change in the Raman spectrum, indicating a phase transition, has been reported to occur at pressures near 30 GPa. aip.orgaip.org This transition was observed across multiple characterization techniques, including X-ray diffraction and infrared spectroscopy. aip.org

These mechanistic studies are vital for understanding the behavior of energetic materials under compression. The pressure-induced phase transition suggests a rearrangement of the molecular structure to a more stable, denser configuration. aip.org However, due to the strong photosensitivity of this compound, visible laser radiation used in Raman spectroscopy can lead to the progressive conversion of the material into an amorphous C=N network, particularly at pressures above 9.2 GPa. researchgate.netaip.org Upon decompression from high pressure, a large hysteresis is observed, and the high-pressure phase can persist down to lower pressures. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds in the solution state. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about the chemical environment, connectivity, and purity of a sample. aip.org

For this compound, ¹³C and ¹⁵N NMR are particularly informative, as the molecule contains no hydrogen atoms. The chemical integrity and purity of synthesized this compound are routinely verified using NMR spectroscopy, among other methods. aip.orgaip.org

The ¹³C NMR spectrum of this compound dissolved in acetone-d₆ is characterized by a single resonance at a chemical shift of δ 171.9 ppm. mdpi.com This single peak is consistent with the molecule's C₃ₕ symmetry, where all three carbon atoms of the triazine ring are chemically equivalent.

¹⁵N NMR spectroscopy offers even deeper insight into the complex nitrogen framework of the molecule. The ¹⁵N NMR spectrum of this compound in CDCl₃ displays four distinct signals, corresponding to the four unique nitrogen environments in the molecule: the nitrogen atoms in the triazine ring (N-ring), and the three non-equivalent nitrogen atoms within the azide group (Nα, Nβ, Nγ). mdpi.com The reported chemical shifts are δ -160.2 ppm (N-ring), -257.3 ppm (Nα, the nitrogen attached to the ring), -142.6 ppm (Nβ, the central nitrogen of the azide), and -131.3 ppm (Nγ, the terminal nitrogen of theazide). mdpi.com This detailed information is invaluable for confirming the structure and for monitoring reactions involving the different nitrogen sites.

Table 2: NMR Chemical Shifts (δ) for this compound

| Nucleus | Solvent | Chemical Shift (ppm) | Assignment | Source |

| ¹³C | Acetone-d₆ | 171.9 | C-ring | mdpi.com |

| ¹⁵N | CDCl₃ | -160.2 | N-ring | mdpi.com |

| ¹⁵N | CDCl₃ | -257.3 | Nα | mdpi.com |

| ¹⁵N | CDCl₃ | -142.6 | Nβ | mdpi.com |

| ¹⁵N | CDCl₃ | -131.3 | Nγ | mdpi.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the definitive spectroscopic technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. nih.govbruker.com The decomposition of energetic materials like this compound can proceed through radical pathways, making EPR a potentially crucial tool for mechanistic studies.

The thermal or photochemical decomposition of an azide compound can lead to the formation of the highly reactive azide radical (N₃•). EPR spectroscopy is the only method that can directly detect such paramagnetic species. bruker.com While general studies demonstrate that the azide radical can be generated and detected by EPR, for example, through the oxidation of the azide anion (N₃⁻), specific EPR studies focusing on the detection of radical intermediates during the decomposition of this compound itself are not detailed in the available literature. researchgate.net

In a hypothetical EPR experiment on decomposing this compound, the goal would be to detect and identify any paramagnetic intermediates. Short-lived radicals are often studied using a technique called spin trapping, where the transient radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be more easily detected by EPR. bruker.com Such an approach could provide definitive evidence for the involvement of specific radical species in the decomposition mechanism of this compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light. shu.ac.uk These transitions involve the promotion of electrons from a lower energy ground state orbital to a higher energy excited state orbital. The technique is particularly useful for analyzing molecules containing π-systems and heteroatoms with non-bonding electrons (n-electrons). tanta.edu.eg

The structure of this compound contains two types of chromophores (light-absorbing groups): the aromatic 1,3,5-triazine (B166579) ring and the three azide groups. Both contain π-bonds and non-bonding electrons. Therefore, the electronic spectrum of this compound is expected to be dominated by n → π* (promotion of a non-bonding electron to an anti-bonding π orbital) and π → π* (promotion of a π-bonding electron to an anti-bonding π orbital) transitions. shu.ac.uk

Transitions of the n → π* type are typically of lower intensity, whereas π → π* transitions are much more intense. shu.ac.uk The conjugated system of the triazine ring and the azide groups would be responsible for these absorptions. While the principles of UV-Vis spectroscopy suggest that this compound will absorb in the UV region, specific data detailing the absorption maxima (λₘₐₓ) and molar absorptivities (ε) for this compound were not found in the surveyed literature. Such data would be valuable for quantitative analysis and for studying the electronic structure of the molecule.

High Pressure Behavior and Transformations of Cyanuric Triazide

Pressure-Induced Phase Transitions

Studies indicate that cyanuric triazide undergoes significant structural changes as pressure increases. While one investigation found no phase transitions in the pressure range of 0-26 GPa uwo.cauwo.ca, more comprehensive studies using synchrotron X-ray diffraction, Raman, and infrared spectroscopy have identified a distinct phase transition occurring at higher pressures. This transition is consistently observed between approximately 29.8 and 30.7 GPa aip.orgresearchgate.netaip.orgnih.goviucr.org. Theoretical calculations further support the occurrence of multiple high-pressure phase transitions. First-principles theory simulations predict two such transitions starting from the ambient hexagonal (P) phase aip.orgaip.org. A first predicted high-pressure phase, energetically favored from around 8 GPa, is expected to remain molecular but adopt a hexagonal unit cell (P6), composed of tri-tetrazole units aip.orgaip.org. A second predicted phase transition, anticipated to occur from approximately 30 GPa, involves the formation of a highly energetic polymeric network of single-bonded carbon-nitrogen atoms, predicted to adopt a monoclinic unit cell (P2) aip.orgaip.org. Experimental data, including preliminary X-ray diffraction results, suggest a transition from a hexagonal to a monoclinic unit cell, aligning with these theoretical predictions iucr.org. Decompression studies have shown that the high-pressure phase remains stable down to approximately 13.9 GPa, indicating a degree of metastability aip.orgresearchgate.netaip.orgnih.gov.

Structural Analysis under High Pressure (X-ray Diffraction, Raman Spectroscopy)

The structural transformations of this compound under pressure have been meticulously investigated using a combination of experimental techniques. Synchrotron powder X-ray diffraction (XRD), micro-Raman spectroscopy, and infrared (IR) spectroscopy have been instrumental in characterizing these changes uwo.caaip.orgresearchgate.netaip.orgiucr.org. The phase transition observed around 30 GPa is marked by specific changes in the XRD patterns, notably the disappearance of three diffraction lines previously located at 2 values of approximately 7.75°, 11.75°, and 13.35°, accompanied by a significant shift in d-spacing aip.orgaip.org. The X-ray diffraction lines associated with the high-pressure phase are characterized by low intensity and significant broadening, suggesting a degree of disorder or amorphization within the crystalline structure aip.orgaip.org. Consequently, a definitive crystal structure for the high-pressure phase has not been unequivocally determined aip.orgaip.orgnih.govresearchgate.net. Infrared spectroscopy results, however, suggest the formation of a lattice structure composed of tri-tetrazole molecular units under high pressure aip.orgresearchgate.netaip.orgnih.gov.

The compressibility of this compound has also been quantified. The low-pressure phase exhibits a bulk modulus () of 15.4(2) GPa and a pressure derivative () of 5.0(1), derived from fitting isothermal compression data to the Birch-Murnaghan equation of state aip.orgaip.org. The ambient hexagonal phase (P) has reported lattice parameters of = 8.770(1) Å and = 5.993(1) Å, with a unit cell volume () of 399.1(2) ų aip.orgaip.org. The material demonstrates considerable compressibility, with its unit cell volume decreasing by nearly 40% between ambient pressure and 29.8 GPa aip.org.

Table 9.2.1: Structural Properties of this compound under Pressure

| Property | Value / Description | Technique(s) / Reference |

| Ambient Phase Structure | Hexagonal (P) | XRD aip.orgaip.org |

| Lattice Parameter | 8.770(1) Å | XRD aip.orgaip.org |

| Lattice Parameter | 5.993(1) Å | XRD aip.orgaip.org |

| Unit Cell Volume () | 399.1(2) ų | XRD aip.orgaip.org |

| Bulk Modulus () | 15.4(2) GPa | XRD aip.orgaip.org |

| Pressure Derivative () | 5.0(1) | XRD aip.orgaip.org |

| Phase Transition Pressure | 29.8 - 30.7 GPa | XRD, Raman, IR aip.orgresearchgate.netaip.orgnih.goviucr.org |

| High-Pressure Phase Lines | Weak and broad | XRD aip.orgaip.org |

| High-Pressure Lattice | Suggested tri-tetrazole molecular units (IR) | IR Spectroscopy aip.orgresearchgate.netaip.orgnih.gov |

Pressure-Induced Chemical Reactions and Decomposition

Beyond structural phase transitions, this compound exhibits sensitivity to pressure and associated experimental conditions, leading to chemical reactions and decomposition. The compound's strong photosensitivity means that exposure to synchrotron X-rays and visible laser radiation can induce a progressive conversion into a two-dimensional amorphous C=N network, a process observed to begin as early as 9.2 GPa aip.orgaip.orgnih.gov. This conversion contributes to the weakening and broadening of X-ray diffraction lines observed at higher pressures.

Furthermore, subjecting this compound to elevated temperatures while under pressure can lead to decomposition. Laser heating of CTA samples compressed at 37.7 GPa (approximately 1100 K) and 42.0 GPa (approximately 1500 K) resulted in the decomposition of the CTA molecules. The recovered samples were amorphous, indicating a breakdown of the original molecular structure aip.orgresearchgate.netaip.orgnih.gov. Another study noted a chemical reaction occurring above 26 GPa, which was found to be partially irreversible, evidenced by variations in Raman spectra across different parts of the sample uwo.cauwo.ca.

Theoretical Prediction of High-Pressure Phases and Transformations

Theoretical investigations using first-principles calculations have played a crucial role in predicting the high-pressure behavior of this compound. These simulations suggest that CTA can undergo two distinct phase transitions under increasing pressure aip.orgaip.org. The first predicted transition, occurring around 8 GPa, is expected to transform the material into a molecular phase with a hexagonal unit cell, characterized by the presence of tri-tetrazole units aip.orgaip.org. The second predicted transition, anticipated from approximately 30 GPa, involves a more profound structural rearrangement into a highly energetic polymeric network. This network is theorized to consist of single-bonded carbon-nitrogen atoms and adopt a monoclinic unit cell (P2) aip.orgaip.org.

Further theoretical work has explored the transformation of this compound into a nitrogen-rich CN solid under combined high pressure and temperature researchgate.netnih.gov. This transformation mechanism is proposed to involve azide-tetrazole chain-ring tautomerism, leading to the activation of sp to sp orbitals in all carbon atoms researchgate.netnih.gov. The predicted CN solid exhibits a material density of 2.926 g cm and an energy density of 15.56 kJ g, highlighting its potential as a high-energy-density material nih.gov.

Table 9.4.1: Predicted High-Pressure Phases of this compound

| Predicted Phase | Transition Pressure (GPa) | Structural Characteristics | Unit Cell | Predicted by |

| Molecular phase with tri-tetrazole units | ~8 | Hexagonal unit cell, molecular | P6 | Theory aip.orgaip.org |

| Polymeric network of single-bonded C-N atoms | ~30 | Monoclinic unit cell, highly energetic, polymeric | P2 | Theory aip.orgaip.org |

| Nitrogen-rich CN solid (azide-tetrazole tautomerism) | High P & T | High density (2.926 g cm), high energy density (15.56 kJ g) | N/A | Theory researchgate.netnih.gov |

Pursuit of Single-Bonded Nitrogen Networks from Nitrogen-Rich Precursors

The study of this compound under high pressure is intrinsically linked to the broader scientific endeavor of synthesizing novel, high-density energetic materials, particularly those based on metastable single-bonded nitrogen networks uwo.caaip.orgaip.orgiucr.orgbac-lac.gc.ca. Such materials hold the promise of storing substantial amounts of chemical energy, with their decomposition products primarily being environmentally benign nitrogen gas uwo.caaip.orgaip.org. Pure solid nitrogen, in its polymeric form, has been synthesized under extreme conditions (110 GPa and 2000 K), but its recovery to ambient conditions remains challenging aip.orgaip.org.

Nitrogen-rich molecular precursors, including this compound, are therefore investigated as viable pathways to achieving these goals. The theoretical prediction of a polymeric network of single-bonded carbon-nitrogen atoms from CTA under pressure aligns directly with this objective aip.orgaip.org. Moreover, the Raman spectra of theoretically calculated polymeric nitrogen have shown good agreement with those observed for the high-density phase of CTA, further reinforcing its relevance as a precursor in this field iucr.org. By subjecting these nitrogen-rich compounds to high pressures, researchers aim to induce structural transformations that could lead to the formation of stable or metastable high-nitrogen content materials, potentially unlocking new avenues for energetic applications.

Compound List:

this compound (CTA)

Polymeric Nitrogen

CN

Future Directions in Cyanuric Triazide Research

Exploration of Novel Synthetic Routes with Enhanced Control

The synthesis of cyanuric triazide, while established, presents opportunities for improvement in terms of safety, yield, purity, and particle morphology. Future research should focus on developing novel synthetic methodologies that offer greater control over the reaction process and the resulting material's characteristics. This includes exploring alternative precursors and reaction conditions that minimize hazardous byproducts and enhance process safety. Investigating methods like emulsion crystallization, as reported for producing uniformly shaped and free-flowing CTA particles suitable for detonator applications, represents a promising direction researchgate.netresearchgate.net. Furthermore, the application of flow chemistry, which has demonstrated high yields (>95%) and improved safety for related energetic materials like 2,4-dinitroanisole (B92663) (DNAN), could be a valuable approach for the scalable and controlled synthesis of CTA researchgate.net. Research into greener synthetic pathways, potentially utilizing milder reagents or solvent systems, is also warranted to align with sustainable chemistry principles.

Deeper Mechanistic Understanding of Complex Reaction Pathways

A comprehensive understanding of the reaction mechanisms involving this compound, particularly its decomposition pathways and reactivity with other substances, is crucial for its safe and effective utilization. Future studies should aim to elucidate the detailed kinetics and mechanisms of CTA's thermal decomposition, potentially employing advanced computational methods alongside experimental techniques. Investigating the influence of external stimuli, such as pressure and temperature, on these pathways is also important. For instance, high-pressure studies using techniques like Raman spectroscopy and X-ray diffraction have revealed phase transitions in CTA at specific pressures researchgate.netbac-lac.gc.camdpi.comscience.govuwo.cascience.gov. Understanding these transitions and the underlying molecular rearrangements is key. Furthermore, exploring the reaction mechanisms during cocrystallization or molecular doping processes, where CTA is used to sensitize other energetic materials, can provide insights into how intermolecular interactions influence bulk properties nih.govresearchgate.net.

Design and Synthesis of New Derivatives with Tailored Reactivity

The development of new derivatives of this compound with tailored reactivity and improved properties is a significant area for future research. This involves exploring functionalization strategies that modify the molecule's electronic structure, steric hindrance, or intermolecular interaction capabilities. Such modifications could lead to materials with enhanced thermal stability, reduced sensitivity, or specific energetic outputs. Cocrystallization, as a form of crystal engineering, has already shown promise in improving the stability and handling properties of CTA nih.govresearchgate.netacs.orgresearchgate.netumich.edu. Future work could focus on designing novel coformers that synergistically interact with CTA to achieve specific performance enhancements. Additionally, exploring the synthesis of derivatives where the azide (B81097) groups are replaced or modified, or where the triazine ring is functionalized, could open up new avenues for energetic materials with unique characteristics.

Advanced Theoretical Modeling for Predictive Chemistry

The application of advanced theoretical modeling and computational chemistry techniques is indispensable for predicting the behavior, properties, and reaction pathways of this compound and its derivatives. Future research should leverage methods such as Density Functional Theory (DFT) and molecular dynamics simulations to:

Predict the stability and energetic performance of novel CTA derivatives before synthesis.

Elucidate complex reaction mechanisms and transition states.

Model solid-state properties, including crystal packing and intermolecular interactions.

Investigate high-pressure behavior and phase transitions.

Design coformers for cocrystallization based on predicted interaction energies and electrostatic potentials.

The use of computational tools can significantly accelerate the discovery process, reduce experimental costs, and provide a deeper understanding of the fundamental principles governing CTA's behavior researchgate.netmdpi.com.

Investigation of Solid-State Phenomena and Intermolecular Interactions

Understanding the solid-state properties of this compound, including its crystal structure, polymorphism, and intermolecular interactions, is critical for controlling its macroscopic behavior, such as sensitivity and thermal stability. Future research should focus on detailed crystallographic studies, including high-pressure X-ray diffraction, to map out potential polymorphs and their stability fields researchgate.netbac-lac.gc.camdpi.com. Investigating the role of hydrogen bonding, van der Waals forces, and other non-covalent interactions in the crystal lattice is essential for crystal engineering efforts nih.govresearchgate.netacs.orgnih.gov. Techniques like Hirshfeld surface analysis can provide valuable insights into the nature and contribution of these interactions researchgate.net. Furthermore, exploring the formation of inclusion compounds or solvates could offer pathways to modify CTA's properties.

Application of In Situ Characterization Techniques to Dynamic Processes

The dynamic processes involving this compound, such as its synthesis, decomposition, or reactions in complex matrices, can be effectively studied using in situ characterization techniques. Future research should increasingly employ methods like time-resolved spectroscopy (e.g., IR, Raman, UV-Vis) and in situ X-ray diffraction to monitor reactions as they occur researchgate.netbac-lac.gc.camdpi.comuwo.caresearchgate.net. These techniques allow for the real-time observation of intermediates, reaction kinetics, and structural changes, providing a deeper mechanistic understanding than ex situ analysis. For instance, monitoring the photolysis of CTA using matrix IR and EPR spectroscopy has revealed the stepwise generation of nitrene species researchgate.net. Applying these advanced analytical tools to study the initiation and propagation steps in detonation or combustion processes involving CTA would be highly beneficial.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cyanuric triazide in laboratory settings, and how can purity be validated?

- Methodology : Small-scale synthesis typically involves controlled azidation of cyanuric chloride under anhydrous conditions. Characterization requires FTIR (to confirm N–H and triazide groups) and NMR (to verify molecular structure). Purity validation should include elemental analysis and HPLC, with reference to established protocols for azide compounds .

- Experimental Design : Ensure inert atmosphere (e.g., nitrogen) during synthesis to prevent decomposition. Use differential scanning calorimetry (DSC) to monitor exothermic reactions .

Q. How do experimental conditions (e.g., temperature, solvent) influence the stability of this compound?

- Data Analysis : Stability tests should compare decomposition rates in polar vs. non-polar solvents (e.g., DMSO vs. hexane) at 25–60°C. Monitor via UV-Vis spectroscopy for absorbance shifts at 250–300 nm, indicative of triazide degradation .

- Contradiction Handling : Conflicting data on solvent effects may arise from trace moisture; replicate experiments under rigorously dry conditions and report humidity levels .

Q. What spectroscopic techniques are most effective for identifying this compound in mixed samples?

- Methodology : Prioritize Raman spectroscopy (strong peaks at 2100–2200 cm⁻¹ for N₃ groups) and X-ray crystallography for crystal structure confirmation. Cross-validate with mass spectrometry (MS) to detect molecular ions at m/z 186 .

Advanced Research Questions

Q. What kinetic models explain the thermal decomposition of this compound, and how do they differ from linear azides?

- Methodology : Apply non-isothermal thermogravimetric analysis (TGA) at heating rates of 5–20°C/min. Use the Kissinger method to calculate activation energy (Eₐ) and compare with linear azides (e.g., lead azide). Note that this compound exhibits multi-stage decomposition due to its cyclic structure, requiring modified Avrami-Erofeev models .

- Data Interpretation : Address contradictions in pre-exponential factors by isolating condensed-phase vs. gas-phase reactions .

Q. How can computational chemistry (e.g., DFT) predict the impact sensitivity of this compound?

- Methodology : Perform density functional theory (DFT) calculations to analyze bond dissociation energies (BDEs) of N–N bonds. Compare with experimental impact sensitivity data (e.g., drop-hammer tests). Correlate sensitivity with lattice energy and molecular strain .

- Validation : Cross-check with in situ Raman spectroscopy during shock tests to observe structural changes prior to detonation .

Q. What mechanisms underlie the formation of carbon-nitride networks during this compound decomposition?

- Experimental Design : Use pyrolysis-GC/MS to identify intermediate species (e.g., nitrenes) and condensed products. Compare with TEM imaging of post-decomposition residues to confirm carbon-nitride morphology .

- Contradiction Analysis : Discrepancies in product composition may stem from reaction medium (melt vs. solution); replicate studies in both phases .

Methodological Frameworks

Q. How should researchers design experiments to resolve contradictions in this compound’s decomposition pathways?

- Strategy : Adopt triangulation by combining kinetic data (TGA/DSC), spectroscopic monitoring (FTIR/Raman), and theoretical modeling (DFT). Use controlled humidity chambers to isolate moisture effects .

- Ethical Considerations : Follow protocols for handling explosive azides, including small batch sizes (<100 mg) and remote detonation setups .

Q. What criteria ensure a research question on this compound meets academic rigor (e.g., FINER criteria)?

- Framework :

- Feasible : Can the decomposition kinetics be measured within lab safety constraints?

- Novel : Does the study address gaps in understanding cyclic vs. linear azide reactivity?

- Ethical : Are risks of accidental detonation mitigated?

- Relevant : How do findings advance energetic materials science?

Reference for alignment with FINER/PICO frameworks.

Data Presentation Guidelines

- Tables : Include comparative data on thermal stability (e.g., onset decomposition temperatures for this compound vs. lead azide) .

- Figures : Use Arrhenius plots to visualize decomposition kinetics, annotating phases where nitrene intermediates form .

- Reproducibility : Document synthesis and testing protocols in detail, per Beilstein Journal of Organic Chemistry standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.